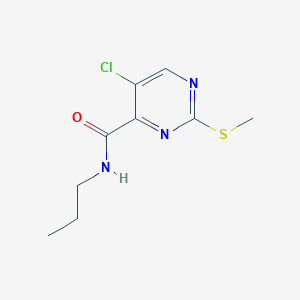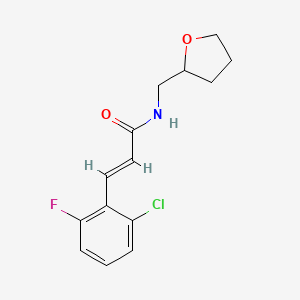![molecular formula C24H18FNO7 B5312695 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate](/img/structure/B5312695.png)
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate, commonly known as DAF-FM, is a fluorescent probe that is widely used in scientific research. This molecule is a derivative of benzoic acid and is used to detect nitric oxide (NO) in biological systems.
作用機序
The mechanism of action of DAF-FM involves the reaction of the molecule with 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate to form a fluorescent product. The reaction between DAF-FM and 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate is facilitated by a copper-containing protein called Cu(I)-DAF-FM. The Cu(I)-DAF-FM complex catalyzes the reaction between DAF-FM and 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate, resulting in the formation of a fluorescent product that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
The use of DAF-FM has led to significant advances in our understanding of the biochemical and physiological effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate. DAF-FM has been used to study the effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate on various biological processes, including vasodilation, neurotransmission, and immune response. DAF-FM has also been used to study the role of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of DAF-FM is its high sensitivity and specificity for 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate detection. DAF-FM is also relatively easy to use and can be used in live cells and tissues. However, DAF-FM has some limitations, including its susceptibility to photobleaching and its potential for interference from other fluorescent probes.
将来の方向性
There are several future directions for the use of DAF-FM in scientific research. One potential area of research is the development of new fluorescent probes that are more specific and sensitive for 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate detection. Another potential area of research is the use of DAF-FM in the development of new therapies for diseases that are associated with 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate dysregulation. Finally, the use of DAF-FM in combination with other fluorescent probes may lead to new insights into the complex interactions between 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate and other signaling molecules in biological systems.
Conclusion:
In conclusion, DAF-FM is a widely used fluorescent probe that is used to detect 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in biological systems. The synthesis of DAF-FM is relatively simple, and the molecule has high sensitivity and specificity for 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate detection. DAF-FM has led to significant advances in our understanding of the biochemical and physiological effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate and has several potential future directions for scientific research.
合成法
The synthesis of DAF-FM involves the condensation of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenol with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution and subsequent elimination to form the final product. The synthesis of DAF-FM is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
DAF-FM is a widely used fluorescent probe in scientific research. It is primarily used to detect 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in biological systems. 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate is an important signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. DAF-FM is used to detect 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in live cells and tissues and is often used in conjunction with other fluorescent probes to study the effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate on various biological processes.
特性
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO7/c1-31-22-11-4-15(13-23(22)32-2)3-10-20(27)19-14-17(25)7-12-21(19)33-24(28)16-5-8-18(9-6-16)26(29)30/h3-14H,1-2H3/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBSFGAAMPNFHR-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-(2-hydroxycyclohexyl)-N-propyl-4-piperidinecarboxamide](/img/structure/B5312616.png)
![3-{2-[(2-amino-1,1-dimethyl-2-oxoethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312629.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5312634.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312646.png)
![5-fluoro-N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5312654.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5312666.png)
![N-[(1-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B5312686.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5312688.png)
![2-(4-chlorophenyl)-4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5312693.png)
![N-cyclopropyl-1'-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312699.png)
![6-methyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinic acid](/img/structure/B5312702.png)
